molecular formula C11H12ClNO2 B2935557 3-Chloro-5-methoxy-4-propoxybenzonitrile CAS No. 693804-16-9

3-Chloro-5-methoxy-4-propoxybenzonitrile

Cat. No.: B2935557
CAS No.: 693804-16-9
M. Wt: 225.67
InChI Key: RRKSJUONQCFLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-5-methoxy-4-propoxybenzonitrile” is a chemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are as follows :

Scientific Research Applications

Photochemistry and Reactivity

The study of the photochemistry of substituted benzonitriles, such as 5-chloro-2-hydroxybenzonitrile, provides insights into the reactivity of halogenated and methoxy-substituted benzonitriles under light irradiation. The detection of transient carbene species in these studies underscores the potential for 3-Chloro-5-methoxy-4-propoxybenzonitrile to undergo similar photochemical transformations, which can be leveraged in synthetic chemistry for the generation of novel compounds (Bonnichon et al., 1999).

Synthesis of Pharmaceutical Compounds

The synthesis of Gefitinib from 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile highlights the utility of methoxy and propoxy-substituted benzonitriles in pharmaceutical manufacturing. The transformation of these intermediates into complex pharmaceutical agents exemplifies the application of this compound in the synthesis of targeted therapeutic molecules (Jin et al., 2005).

Antitumor Activity

The preparation of 4-(3-Chloropropoxy)-3-methoxybenzonitrile and its subsequent transformation into novel 4-aminoquinazoline derivatives with antitumor activities illustrates the role of such compounds in medicinal chemistry. The synthesis pathway and the observed inhibition of cell proliferation in preliminary bioassays suggest the potential of this compound derivatives in cancer research and treatment (Li, 2015).

Mechanistic Studies in Organic Chemistry

Investigations into the reaction mechanisms of substituted benzonitriles, such as the study on 3,5-dinitrobenzonitrile, provide valuable information on the behavior of similar compounds in various chemical environments. Understanding these mechanisms can aid in the development of new synthetic routes and the optimization of reaction conditions for compounds like this compound (Abe, 1983).

Mechanism of Action

The compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), would also be influenced by these functional groups. For instance, the methoxy and propoxy groups could potentially enhance the compound’s lipophilicity, aiding in membrane permeability and thus absorption and distribution. The presence of a chloro group might make the compound a substrate for dehalogenation reactions during metabolism.

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s stability and activity. For example, the compound’s melting point is predicted to be 97.06° C , and its boiling point is predicted to be ~313.4° C at 760 mmHg . These properties suggest that the compound is stable under physiological conditions but could be degraded or denatured under extreme conditions.

Properties

IUPAC Name

3-chloro-5-methoxy-4-propoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKSJUONQCFLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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